molecular formula C25H24N4O3 B2697338 (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034392-20-4

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2697338
CAS No.: 2034392-20-4
M. Wt: 428.492
InChI Key: XZPVWMCJMVMYBX-UHFFFAOYSA-N
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Description

The compound (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule that features a pyrazole ring, a quinoline moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The quinoline moiety is then attached via a nucleophilic substitution reaction, and finally, the pyrrolidine ring is incorporated through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a pyrazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrazole ring can produce pyrazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory agent, an anticancer compound, or an antimicrobial agent. Its ability to interact with specific biological targets makes it a promising candidate for therapeutic development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications, including material science and catalysis.

Mechanism of Action

The mechanism of action of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: shares similarities with other pyrazole-quinoline derivatives.

    Quinolinyl-pyrazoles: These compounds also feature a quinoline and pyrazole moiety but may differ in the substituents attached to these rings.

Uniqueness

What sets this compound apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-28-23(15-22(27-28)18-7-5-8-19(14-18)31-2)25(30)29-13-12-20(16-29)32-24-11-10-17-6-3-4-9-21(17)26-24/h3-11,14-15,20H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPVWMCJMVMYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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